HZ52

5-Lipoxygenase Inhibitor pharmacology Leukotriene biosynthesis

Standard 5-LO inhibitors frequently fail in vivo due to redox activity, peroxide sensitivity, or membrane interference. HZ52 (CAS 1077626-51-7) overcomes these limitations: • Reversible, non-redox 5-LO inhibitor; IC50 0.7 μM in intact human PMNL • Insensitive to peroxide tone, substrate concentration, and phospholipids • Validated in vivo: carrageenan-induced pleurisy (1.5 mg/kg i.p.) and PAF-induced lethal shock (10 mg/kg i.p.) Supplied with rigorous analytical certification for reproducible results.

Molecular Formula C24H26ClN3O2S
Molecular Weight 456.0 g/mol
Cat. No. B126997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHZ52
Synonyms2-[[4-([1,1’-biphenyl]-4-ylamino)-6-chloro-2-pyrimidinyl]thio]octanoic Acid;  HZ 52; 
Molecular FormulaC24H26ClN3O2S
Molecular Weight456.0 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28)
InChIKeyMLNIGXYHGQLWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HZ52: 5-Lipoxygenase Inhibitor for In Vivo Inflammation


HZ52 (2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid) is a novel reversible inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes (LTs) [1]. Characterized in a 2011 British Journal of Pharmacology study, HZ52 blocks leukotriene synthesis with an IC50 of 0.7 μM in intact human polymorphonuclear leukocytes (PMNL) and demonstrates efficacy in vivo in models of acute inflammation [1]. Unlike classical 5-LO inhibitors, HZ52 exhibits a distinct molecular pharmacology, showing no dependence on radical scavenging properties and maintaining activity under conditions that impair other 5-LO inhibitors [1].

5-Lipoxygenase pathway inhibition studies
In vivo acute inflammation model research (reported model response)
Mechanistic profiling: reversible, non-redox, substrate- and membrane-insensitive

HZ52 vs. Generic 5-LO Inhibitors


While many 5-LO inhibitors show potency in cell-free assays, they frequently fail to translate efficacy in vivo due to limitations such as redox activity, peroxide sensitivity, or interference from cellular membranes [1]. HZ52 was specifically evaluated against three distinct classes of 5-LO inhibitors—BWA4C (iron-ligand type), ZM230487 (nonredox-type), and hyperforin (C2-domain binder)—revealing a unique inhibition profile that is reversible, independent of radical scavenging, and insensitive to elevated peroxide tone, substrate concentration, or the presence of phospholipids and membranes [1]. This differentiated molecular pharmacology underpins HZ52's reliable in vivo activity, making direct substitution with a generic 5-LO inhibitor a high-risk decision for experimental reproducibility and translatability [1].

Redox-dependent 5-LO inhibitors may introduce off-target effects that confound target engagement interpretation.
Irreversible-binding inhibitors limit temporal control and titratability of leukotriene suppression.
Inhibitors sensitive to substrate concentration or membrane phospholipids may lose activity in complex biological matrices, reducing in vivo reproducibility.

HZ52 Differentiation: Key Evidence


Substrate-Independent Reversible Inhibition

HZ52 maintains consistent 5-LO inhibition across a range of arachidonic acid (AA) concentrations, whereas BWA4C shows reduced efficacy at higher substrate levels. In cell-free assays, increasing AA from 3 to 30 μM did not alter HZ52 inhibition (IC50 remained stable), while BWA4C required higher concentrations to achieve similar inhibition at elevated AA [1]. This indicates HZ52 is not competitively displaced by substrate, a liability of many 5-LO inhibitors [1].

Substrate-Independent Inhibition
Head-to-head
HZ52: IC₅₀ stable 3–30 µM AA|BWA4C: IC₅₀ increases with AA
Substrate-insensitive profile may support consistent inhibition in high-AA inflammatory environments.
Cell-free assay, recombinant 5-LO
5-Lipoxygenase Inhibitor pharmacology Leukotriene biosynthesis

Reversible 5-LO Binding

In a dilution experiment, 5-LO inhibition by HZ52 was fully reversed upon 10-fold dilution, demonstrating reversible binding to the enzyme [1]. In contrast, BWA4C exhibited irreversible inhibition, as its effect was not reversed by dilution [1]. Reversible inhibitors allow for more controlled and titratable suppression of leukotriene synthesis, advantageous for mechanistic studies and in vivo dosing [1].

Reversible 5-LO Binding
Head-to-head
HZ52: reversible (loss after dilution)|BWA4C: irreversible
Reversible binding allows titratable, temporal control of 5-LO activity for mechanistic studies.
Dilution assay, 3 µM HZ52, 0.3 µM BWA4C
5-Lipoxygenase Reversibility Mechanism of action

Non-Redox Inhibition Mechanism

HZ52 lacks radical scavenging properties, as shown by a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay where it exhibited no significant quenching activity even at high concentrations [1]. In contrast, the iron-ligand inhibitor BWA4C and many other 5-LO inhibitors rely on redox activity or iron chelation, which can introduce off-target effects and limit in vivo utility [1]. HZ52's mechanism is independent of radical scavenging, contributing to its clean pharmacological profile [1].

Non-Redox Mechanism
Head-to-head
HZ52: no DPPH radical scavenging|BWA4C: active radical scavenger
Absence of redox activity reduces risk of non-specific oxidative interference, improving selectivity attribution.
DPPH assay
5-Lipoxygenase Redox activity Selectivity

In Vivo Efficacy in Inflammation Models

HZ52 demonstrates robust in vivo activity in two established models of acute inflammation. In carrageenan-induced pleurisy in rats, intraperitoneal (i.p.) administration of 1.5 mg/kg HZ52 significantly prevented pleurisy and reduced LTB₄ levels in pleural exudate [1]. In a platelet-activating factor (PAF)-induced lethal shock model in mice, HZ52 at 10 mg/kg i.p. provided protection against mortality [1]. These results confirm HZ52's ability to translate in vitro potency to in vivo efficacy, a key differentiator from many 5-LO inhibitors that fail in animal models [1].

In Vivo Model Response
Head-to-head
HZ52: reduced pleurisy, LTB₄ (1.5 mg/kg); protected against PAF shock (10 mg/kg)|Class comparison: many 5-LO inhibitors lack in vivo activity
Reported in vivo endpoint response supports use in animal inflammation models; distinct from inhibitors that may fail in vivo.
Rat pleurisy, mouse PAF shock; i.p. administration
In vivo pharmacology Acute inflammation Leukotriene inhibition

Potent Cellular 5-LO Inhibition

HZ52 inhibits 5-LO in intact human polymorphonuclear leukocytes (PMNL) with an IC50 of 0.7 μM, blocking the synthesis of leukotrienes including LTB₄ [1]. This cellular IC50 is highly relevant to physiological conditions, unlike many 5-LO inhibitors that show potency only in cell-free enzyme assays [1]. For comparison, the iron-ligand inhibitor BWA4C is also potent in cells but suffers from redox-related liabilities, while the nonredox inhibitor ZM230487 often shows weaker cellular activity relative to its enzyme IC50 [1].

Cellular 5-LO Inhibition
Head-to-head
HZ52: IC₅₀ 0.7 µM (intact PMNL)|BWA4C potent but redox-active; ZM230487 weaker cellular activity
Sub-micromolar cellular potency with clean redox profile supports physiologically relevant concentration selection.
Human PMNL leukotriene synthesis assay
5-Lipoxygenase Cellular assay Leukotriene synthesis

Mechanism Distinct from C2-Domain Binders

HZ52's inhibition of 5-LO is not affected by the presence of phosphatidylcholine (PC), a membrane phospholipid that abolishes the activity of hyperforin [1]. Hyperforin binds to the C2-like domain of 5-LO, and its inhibition is strongly reduced by PC and by mutations in the C2 domain [1]. HZ52, in contrast, retains full inhibitory activity in the presence of PC, indicating it acts via a different binding site or mechanism [1]. This independence from membrane phospholipid interference is a key advantage for studies in complex biological matrices.

Membrane-Insensitive Mechanism
Head-to-head
HZ52: no effect of PC on inhibition|Hyperforin: inhibition abolished by PC
Membrane phospholipid environments may not impair target engagement, supporting cell/tissue studies.
Cell-free 5-LO assay with phosphatidylcholine
5-Lipoxygenase Mechanism of action Inhibitor classification

HZ52 Research and Industrial Applications


Acute Inflammation and Leukotriene Biology

HZ52 is ideally suited for animal models of acute inflammation, particularly those requiring reliable in vivo efficacy of a 5-LO inhibitor. Its established dose-response in carrageenan-induced pleurisy (1.5 mg/kg i.p.) and PAF-induced lethal shock (10 mg/kg i.p.) provides a validated starting point for researchers investigating leukotriene-mediated pathologies [1]. Unlike many 5-LO inhibitors that fail in vivo, HZ52's favorable molecular pharmacology—including reversibility and insensitivity to peroxide tone—ensures consistent target engagement in living systems [1].

5-LO Regulation and Inhibitor Binding Studies

For scientists probing the molecular pharmacology of 5-LO, HZ52 offers a clean, well-characterized tool compound. Its reversible, non-redox mechanism and lack of interference from phospholipids or elevated substrate concentrations distinguish it from classic inhibitors like BWA4C and hyperforin [1]. These properties make HZ52 an excellent reference compound for studying 5-LO activation, translocation, and the development of next-generation inhibitors that avoid the liabilities of redox-active or membrane-sensitive agents [1].

Inhibitor Profiling and Benchmarking in Drug Discovery

HZ52 serves as a valuable benchmark in drug discovery programs targeting the 5-LO pathway. Its unique profile—combining sub-micromolar cellular potency (IC50 0.7 μM) with reversible, non-redox inhibition and proven in vivo activity—provides a high standard against which novel 5-LO inhibitors can be assessed [1]. In particular, HZ52's insensitivity to substrate concentration and phospholipids makes it a suitable control for evaluating the mechanism of action and potential off-target effects of candidate molecules [1].

Application
Selection Property
Validation Focus
Acute inflammation model studies (leukotriene pathway)
Reported in vivo endpoint response profile
LTB₄ reduction and pleurisy model endpoints
5-LO molecular pharmacology studies
Reversible, non-redox mechanism
Binding site characterization and membrane interference assessment
5-LO inhibitor profiling and benchmarking
Cellular potency and mechanistic consistency
Substrate-independent, membrane-compatible inhibition profile

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36 linked technical documents
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